molecular formula C6H9N3 B1339328 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine CAS No. 210880-66-3

4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B1339328
CAS No.: 210880-66-3
M. Wt: 123.16 g/mol
InChI Key: DDORCPXVFKBLCQ-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis Strategies

  • Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : A novel strategy involving phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been developed for synthesizing biologically significant 1,2,4-triazolo[1,5-a]pyridines. This approach features direct oxidative N-N bond formation, short reaction times, and high yields (Zheng et al., 2014).

2. Molecular Structure Analysis

  • Vibrational Dynamics and Molecular Structure : Density functional theory (DFT) has been used to determine the molecular structure and vibrational energy levels of various 1H- and 3H-1,2,3-triazolo[4,5-b]pyridines and their methyl-derivatives. This study provides insights into the role of hydrogen bond formation in stabilizing these structures (Lorenc et al., 2007).

3. Chemistry and Reactivity

  • Arylation Reactions with [1,2,3]triazolo[1,5-a]pyridines : Triazolo[1,5-a]pyridine shows unique reactivity patterns, reacting with aryl halides in the presence of catalytic amounts of Pd(OAc)2 and PPh3 to give direct arylations in medium or low yields. This behavior is novel in the chemistry of [1,2,3]triazolo[1,5-a]pyridines (Abarca et al., 2012).

4. Crystal Structure and Dynamics

  • Crystal and Molecular Structures of Zwitterionic Forms : The structure of aquo 4,6-dimethyl-5H-[1,2,3]triazolo[4,5-c]pyridine in a zwitterionic form was examined. This included determining its crystal structure, temperature dependence of IR and Raman spectra, and proton transfer dynamics, enhancing understanding of molecular and vibrational characteristics of triazolo-pyridinium systems (Dymińska et al., 2017).

5. Potential Applications in Ligand Synthesis

  • Synthesis of Polynitrogenated Ligands : Novel polynitrogenated ligands based on [1,2,3]triazolo[1,5-a]pyridines have been synthesized, showcasing their potential as helicating compounds or luminescent sensors. This highlights their application in designing complex molecular structures (Abarca et al., 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-4-9-6(3-1)5-7-8-9/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDORCPXVFKBLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CN=N2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572664
Record name 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210880-66-3
Record name 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine
Reactant of Route 2
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine
Reactant of Route 3
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine
Reactant of Route 4
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine
Reactant of Route 5
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine
Reactant of Route 6
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine

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